NOS-IN-1

Description

Properties

IUPAC Name |

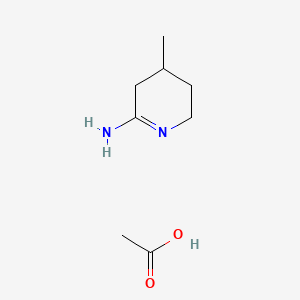

acetic acid;4-methyl-2,3,4,5-tetrahydropyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5H,2-4H2,1H3,(H2,7,8);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJYWSIQJFUBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN=C(C1)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692823 | |

| Record name | Acetic acid--4-methyl-3,4,5,6-tetrahydropyridin-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165383-72-2 | |

| Record name | Acetic acid--4-methyl-3,4,5,6-tetrahydropyridin-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NOS-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a multifaceted signaling molecule, plays a crucial role in a vast array of physiological and pathological processes, from neurotransmission to immune responses. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal production of NO by nNOS and eNOS is essential for homeostasis, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of various inflammatory and neurodegenerative disorders.[1] This has driven the development of NOS inhibitors as potential therapeutic agents.

NOS-IN-1 (also known as 2-Imino-4-methylpiperidine acetate) is a potent, orally active inhibitor of nitric oxide synthase isoforms.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing associated pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of nitric oxide synthase.[1][4] By binding to the active site of the NOS enzyme, it prevents the endogenous substrate, L-arginine, from being converted to L-citrulline and nitric oxide.[1] This inhibition of NO production is the primary mechanism through which this compound exerts its pharmacological effects. The inhibitory activity of this compound has been demonstrated against all three human NOS isoforms.[2]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against purified human NOS isoforms was determined in vitro. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme | IC50 (µM) | Selectivity Ratio (heNOS IC50 / hiNOS IC50) | Selectivity Ratio (hnNOS IC50 / hiNOS IC50) |

| Human Inducible NOS (hiNOS) | 0.1 | - | - |

| Human Endothelial NOS (heNOS) | 1.1 | 11 | - |

| Human Neuronal NOS (hnNOS) | 0.2 | - | 2 |

Data sourced from Webber RK, et al. J Med Chem. 1998 Jan 1;41(1):96-101.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound, as described in the primary literature.[1]

In Vitro NOS Inhibition Assay

The potency of this compound against the different human NOS isoforms was determined using an in vitro enzyme inhibition assay.

Enzyme Source:

-

hiNOS: Recombinant human inducible NOS.

-

heNOS: Recombinant human endothelial NOS.

-

hnNOS: Recombinant human neuronal NOS.

Assay Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by the NOS enzyme. The amount of radiolabeled L-citrulline produced is quantified to determine enzyme activity.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified NOS enzyme, cofactors essential for enzyme activity (such as NADPH, FAD, FMN, and tetrahydrobiopterin), and a fixed concentration of radiolabeled L-arginine (e.g., 30 µM).[3]

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated for a defined period at a controlled temperature (e.g., 37°C) to allow for the enzymatic conversion.

-

Reaction Termination: The reaction is stopped, typically by the addition of a stop buffer that alters the pH or chelates essential cofactors.

-

Separation of L-arginine and L-citrulline: Unreacted radiolabeled L-arginine is separated from the radiolabeled L-citrulline product, often using ion-exchange chromatography.

-

Quantification: The amount of radiolabeled L-citrulline is measured using a scintillation counter.

-

IC50 Determination: The concentration of this compound that causes a 50% reduction in the production of L-citrulline compared to a control without the inhibitor is determined as the IC50 value.

Experimental Workflow: In Vitro NOS Inhibition Assay

In Vivo Rat Endotoxin Assay

The oral activity of this compound was assessed in a rat model of endotoxemia, which is characterized by the induction of iNOS and a subsequent increase in plasma nitric oxide levels.[1][4]

Animal Model:

-

Male Lewis rats.[4]

Induction of Endotoxemia:

-

Lipopolysaccharide (LPS) from E. coli is administered to the rats to induce a systemic inflammatory response and the expression of iNOS.[4]

General Protocol:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: this compound is administered orally (p.o.) to a group of rats at a specific dose (e.g., 10 mg/kg).[3] A control group receives the vehicle.

-

LPS Challenge: After a predetermined time following compound administration, the rats are challenged with an injection of LPS.

-

Blood Sampling: Blood samples are collected at a specific time point after the LPS challenge.

-

Nitrite/Nitrate Measurement: The plasma is separated, and the total concentration of nitrite and nitrate (stable metabolites of NO) is measured. This is often done using the Griess assay, which involves the colorimetric detection of nitrite after the enzymatic reduction of nitrate to nitrite.

-

Evaluation of Efficacy: The percentage inhibition of the LPS-induced increase in plasma nitrite/nitrate levels in the this compound-treated group is calculated relative to the vehicle-treated control group.

Experimental Workflow: In Vivo Rat Endotoxin Assay

Signaling Pathway Context

This compound acts upstream in the nitric oxide signaling pathway by directly inhibiting the source of NO production. The consequences of this inhibition are widespread, affecting numerous downstream cellular processes that are modulated by NO.

Simplified Nitric Oxide Signaling Pathway and Point of Inhibition by this compound

Conclusion

This compound is a potent inhibitor of all three human nitric oxide synthase isoforms, with a degree of selectivity for iNOS and nNOS over eNOS. Its mechanism of action is the direct inhibition of the enzymatic conversion of L-arginine to nitric oxide. The efficacy of this compound has been demonstrated in both in vitro enzyme assays and in an in vivo model of endotoxin-induced inflammation. This technical guide provides a foundational understanding of the preclinical pharmacological profile of this compound, which is critical for researchers and drug development professionals exploring the therapeutic potential of NOS inhibition. Further investigation into the detailed binding kinetics and structural interactions of this compound with the different NOS isoforms would provide a more complete picture of its mechanism of action.

References

- 1. Substituted 2-iminopiperidines as inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Functions of Neuronal Nitric Oxide Synthase

Introduction

Neuronal nitric oxide synthase (nNOS), also known as NOS1, is a key enzyme primarily responsible for the synthesis of nitric oxide (NO) in the nervous system.[1][2][3] NO is a highly diffusible, short-lived gaseous signaling molecule that plays a critical role in a vast array of physiological and pathological processes, including neurotransmission, synaptic plasticity, and vascular regulation.[2][3][4] nNOS is one of three isoforms of the nitric oxide synthase family, the others being endothelial NOS (eNOS or NOS3) and inducible NOS (iNOS or NOS2).[3][4][5] While nNOS is constitutively expressed in specific neurons in both the central and peripheral nervous systems, its activity is tightly regulated.[2][6] Dysregulation of nNOS function has been implicated in numerous neurological disorders, making it a significant target for therapeutic intervention.[1][5] This guide provides a comprehensive overview of the structure, function, regulation, and signaling pathways of nNOS.

I. Molecular Structure and Catalytic Mechanism

Neuronal nitric oxide synthase is a complex, multi-domain enzyme that functions as a homodimer. Each monomer consists of a C-terminal reductase domain and an N-terminal oxygenase domain, linked by a calmodulin (CaM) binding sequence.[2][7] A unique feature of nNOS is an N-terminal PDZ domain, which is crucial for its specific protein-protein interactions and subcellular localization.[4][8]

The catalytic activity of NOS enzymes is unique in that they require five cofactors to function: NADPH, flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), heme, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[6][8] The reductase domain binds FAD, FMN, and NADPH, while the oxygenase domain contains the binding sites for heme, BH4, and the substrate L-arginine.[2]

The synthesis of nitric oxide is a two-step oxidative reaction:

-

Hydroxylation: L-arginine is first hydroxylated to form the intermediate, Nω-hydroxy-L-arginine (NOHA).[6]

-

Oxidation: NOHA is then oxidized to produce L-citrulline and nitric oxide.[6]

During this process, electrons are transferred from NADPH through the flavins (FAD and FMN) in the reductase domain to the heme iron in the oxygenase domain of the other monomer.[6][9] This electron transfer is facilitated by the binding of Ca2+/calmodulin.[6]

II. Regulation of nNOS Activity

The function of nNOS is meticulously controlled through several mechanisms to ensure NO is produced at the right time and place.

-

Calcium/Calmodulin Binding: The primary and most immediate form of regulation is through intracellular calcium (Ca2+) concentrations.[6][10] An influx of Ca2+, often triggered by the activation of N-methyl-D-aspartate (NMDA) receptors, leads to the binding of calmodulin to nNOS.[11] This binding induces a conformational change that facilitates the flow of electrons from the reductase to the oxygenase domain, thereby activating the enzyme.[6] The half-maximal activity of nNOS is typically observed at Ca2+ concentrations between 200 and 400 nM.[6]

-

Subcellular Localization and Protein-Protein Interactions: The N-terminal PDZ domain of nNOS dictates its specific location within the cell by mediating interactions with other PDZ-containing proteins.[4][8] A critical interaction occurs with the postsynaptic density protein 95 (PSD-95), which anchors nNOS to the NMDA receptor complex at the postsynaptic membrane.[11] This physical coupling ensures a rapid and localized NO production in response to glutamate-mediated Ca2+ influx.[11] Other interacting proteins, such as CAPON (carboxy-terminal PDZ ligand of nNOS), can compete for binding and translocate nNOS away from the membrane, thus modulating its activity.[11] In skeletal muscle, an alternatively spliced form of nNOS, nNOSμ, is anchored to the sarcolemma via dystrophin.[8][10]

-

Phosphorylation: Like other NOS isoforms, nNOS activity can be modulated by phosphorylation, although this is a less characterized mechanism compared to eNOS.[4]

-

Gene Expression: While considered a constitutively expressed enzyme, nNOS expression levels can be altered in various physiological and pathological states.[2][6] For instance, nNOS expression has been shown to decrease in the hippocampus of Alzheimer's disease brains.[12] Conversely, its expression can be induced in non-neuronal cells like astrocytes under certain conditions, such as after spreading depression.[13]

III. Physiological Functions of nNOS

nNOS-derived nitric oxide is a versatile signaling molecule with diverse functions throughout the body.

A. Central Nervous System (CNS)

-

Synaptic Plasticity, Learning, and Memory: nNOS is a key player in the long-term regulation of synaptic transmission, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[4][6] Acting as a retrograde messenger, NO produced in the postsynaptic neuron can diffuse back to the presynaptic terminal to enhance neurotransmitter release.[8]

-

Neurogenesis and Development: The enzyme is involved in the development of the nervous system.[4][8]

-

Regulation of Blood Pressure: nNOS in the CNS participates in the central regulation of blood pressure.[6][8]

B. Peripheral Nervous System (PNS) and Smooth Muscle

-

Vasodilation: nNOS-containing "nitrergic" nerves mediate vasodilation in peripheral vascular beds.[6][8]

-

Smooth Muscle Relaxation: nNOS is crucial for smooth muscle relaxation in various organs. This is particularly important for peristalsis in the gastrointestinal tract and for penile erection through the relaxation of the corpus cavernosum.[6][8] The action of phosphodiesterase 5 (PDE5) inhibitors like sildenafil depends on NO production by nNOS.[6]

C. Skeletal Muscle

Splice variants of nNOS (nNOSμ and nNOSβ) are highly expressed in skeletal muscle and act as activity sensors.[14][15] They play a significant role in regulating muscle size, strength, fatigue resistance, and adaptation to endurance exercise.[14][15]

IV. Role in Pathophysiology

While essential for normal physiology, the overproduction of NO by nNOS can be neurotoxic and contribute to disease. The free radical nature of NO allows it to react with superoxide to form peroxynitrite, a highly damaging oxidant.

-

Neurodegenerative Diseases: Excessive nNOS activity is implicated in the pathology of ischemic stroke, Alzheimer's disease, and Parkinson's disease, where it contributes to neuronal damage and death.[1][4][5] Consequently, inhibiting nNOS is a promising therapeutic strategy for these conditions.[5][16]

-

Neuropathic Pain: Animal models have shown that nNOS-knockout mice do not develop neuropathic pain after nerve injury, and administering nNOS inhibitors can alleviate such pain in wild-type animals.[16]

-

Muscular Dystrophy: In Duchenne muscular dystrophy, the loss of sarcolemmal nNOSμ due to dystrophin deficiency contributes to muscle dysfunction and damage.[10]

V. Key Signaling Pathways and Interactions

VI. Quantitative Data Summary

The following tables summarize key quantitative data related to nNOS enzyme kinetics and inhibitor selectivity.

Table 1: Kinetic Parameters of Neuronal Nitric Oxide Synthase

| Parameter | Value | Species | Conditions | Reference |

| Km (L-Arginine) | ~2-15 µM | Rat/Human | Various | General Literature |

| Km (O2) | ~130-350 µM | Rat | Various | General Literature |

| Km (NADPH) | ~1-5 µM | Rat | Various | General Literature |

| Vmax | ~50-300 nmol/min/mg | Rat | Purified Enzyme | General Literature |

| Rate-determining step | Dissociation of L-citrulline | Rat | Steady-state | [17] |

Note: Kinetic values can vary significantly based on the specific assay conditions, purity of the enzyme, and species.

Table 2: Selectivity of Various nNOS Inhibitors

| Inhibitor | Ki (nNOS) | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) | Reference(s) |

| 7-Nitroindazole (7-NI) | ~50 nM | ~50-fold | ~50-fold | [8] |

| N-propyl-L-arginine (NPA) | Potent Inhibitor | Selective for nNOS/eNOS over iNOS | Selective for nNOS/eNOS over iNOS | [8] |

| L-NG-Nitroarginine (L-NA) | 7 nM | ~380-fold (vs iNOS) | ~2667-fold (vs eNOS) | [16] |

| nNOS Inhibitor I | 120 nM | >2,500-fold | 320-fold | [18] |

| (3′R, 4′R)-3 Derivative | 5 nM | >3,800-fold | >700-fold | [19] |

| L-NAME | 15 nM (bovine) | ~2.6-fold (vs human eNOS) | ~293-fold (vs murine iNOS) | [20] |

VII. Experimental Protocols

A. Protocol: nNOS Activity Assay (Conversion of [3H]-L-arginine to [3H]-L-citrulline)

This assay measures nNOS activity by quantifying the formation of radiolabeled L-citrulline from L-arginine.

1. Materials:

-

Purified nNOS enzyme or tissue/cell homogenate.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

-

[3H]-L-arginine (specific activity ~50-60 Ci/mmol).

-

Cofactor solution: NADPH, FAD, FMN, BH4, and Calmodulin in appropriate concentrations.

-

Calcium Chloride (CaCl2) solution.

-

Stop Solution: e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

-

Dowex AG 50W-X8 resin (Na+ form), equilibrated in the stop solution.

-

Scintillation vials and scintillation fluid.

2. Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, cofactor solution, and CaCl2.

-

Add the enzyme sample (purified nNOS or homogenate) to the reaction tubes.

-

Initiate the reaction by adding [3H]-L-arginine to a final concentration of ~10-20 µM.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by adding 1 mL of ice-cold Stop Solution.

-

Apply the reaction mixture to a column containing 1 mL of equilibrated Dowex resin. The resin binds the unreacted [3H]-L-arginine (a charged amino acid).

-

Elute the [3H]-L-citrulline (a neutral molecule) with 1-2 mL of deionized water directly into a scintillation vial.

-

Add scintillation fluid to the vial and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of [3H]-L-citrulline produced based on the specific activity of the [3H]-L-arginine substrate and express the nNOS activity (e.g., in pmol/min/mg protein).

(Protocol adapted from methods described in[21])

B. Protocol: Western Blotting for nNOS Protein Expression

This protocol allows for the semi-quantitative analysis of nNOS protein levels in biological samples.

1. Materials:

-

Tissue or cell samples.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibody: Rabbit or mouse anti-nNOS antibody.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

2. Procedure:

-

Protein Extraction: Homogenize tissue or lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-nNOS antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The band intensity, corresponding to nNOS protein levels, can be quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

(Protocol adapted from methods described in[13])

References

- 1. Functional Roles of Neuronal Nitric Oxide Synthase in Neurodegenerative Diseases and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The expanding roles of neuronal nitric oxide synthase (NOS1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric Oxide Signaling | Signal Transduction | Tocris Bioscience [tocris.com]

- 4. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]

- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthase enzymology in the 20 years after the Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Neuronal nitric oxide synthase (nNOS) mRNA expression and NADPH-diaphorase staining in the frontal cortex, visual cortex and hippocampus of control and Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuronal Nitric Oxide Synthase Expression Is Induced in Neocortical Astrocytes After Spreading Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nNOS regulation of skeletal muscle fatigue and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic studies on the successive reaction of neuronal nitric oxide synthase from L-arginine to nitric oxide and L-citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Nitroindazole and its Role in Nitric Oxide Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction to Nitric Oxide Signaling

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response.[1] It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[1] While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium-calmodulin, iNOS expression is induced by inflammatory stimuli and produces larger amounts of NO for host defense. Dysregulation of NO production is implicated in various disorders, making NOS isoforms attractive targets for therapeutic intervention.

Core Compound Profile: 7-Nitroindazole

7-Nitroindazole (7-NI) is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[2][3] Its selectivity for nNOS over eNOS and iNOS makes it a valuable tool for investigating the specific roles of neuronal NO production in various physiological and pathological conditions.[2] This technical guide provides a comprehensive overview of 7-Nitroindazole, its mechanism of action, and its application in studying nitric oxide signaling pathways.

Quantitative Data for 7-Nitroindazole

The inhibitory activity of 7-Nitroindazole has been characterized against the different NOS isoforms. The following table summarizes the key quantitative data for this inhibitor.

| Parameter | Species/Source | nNOS | eNOS | iNOS | Reference |

| IC50 | Rat | 0.71 µM | 0.78 µM (bovine) | 5.8 µM | [4] |

| IC50 | Mouse (cerebellum) | 0.47 µM | - | - | [2] |

| IC50 | - | - | - | 5.8 µM | [5] |

Nitric Oxide Signaling Pathways and Inhibition by 7-Nitroindazole

The canonical nitric oxide signaling pathway involves the production of NO by NOS, which then diffuses to target cells and activates soluble guanylate cyclase (sGC). This leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various downstream effects. 7-Nitroindazole, by selectively inhibiting nNOS, blocks the initial step of this cascade in neuronal tissues.

Figure 1: Nitric oxide signaling pathway and inhibition by 7-Nitroindazole.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of 7-Nitroindazole to study nitric oxide signaling.

In Vitro NOS Activity Assay (Griess Assay)

This protocol describes the measurement of NOS activity by quantifying the amount of nitrite, a stable and oxidized product of NO, using the Griess reagent.

Materials:

-

Recombinant nNOS, eNOS, and iNOS enzymes

-

7-Nitroindazole

-

L-Arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 7-Nitroindazole in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the NOS enzymes, substrates, and cofactors in the assay buffer.

-

Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, NOS enzyme, and cofactors (NADPH, Calmodulin, BH4).

-

Add different concentrations of 7-Nitroindazole to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding L-Arginine to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Nitrite Detection:

-

Stop the reaction by adding a suitable reagent if necessary (e.g., by depleting NADPH or adding a strong acid).

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the sodium nitrite standards.

-

Calculate the concentration of nitrite produced in each sample.

-

Determine the IC50 value of 7-Nitroindazole by plotting the percentage of inhibition against the inhibitor concentration.

-

Figure 2: Workflow for the in vitro NOS activity assay (Griess Assay).

Cell-Based Nitric Oxide Production Assay

This protocol outlines the measurement of NO production in a cellular context, for example, in neuronal cell lines or primary neuronal cultures.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

7-Nitroindazole

-

Stimulating agent (e.g., NMDA to induce nNOS activity)

-

Griess Reagent A and B

-

Cell lysis buffer (optional, for intracellular measurements)

-

96-well cell culture plate

Procedure:

-

Cell Culture and Treatment:

-

Seed the neuronal cells in a 96-well plate and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of 7-Nitroindazole for a specific duration (e.g., 1-2 hours). Include a vehicle control.

-

-

Stimulation:

-

Stimulate the cells with an appropriate agent to induce nNOS-mediated NO production (e.g., NMDA). Include an unstimulated control.

-

Incubate for a suitable time period (e.g., 30 minutes to a few hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant for the measurement of extracellular nitrite.

-

Optionally, lyse the cells to measure intracellular nitrite.

-

-

Nitrite Quantification (Griess Assay):

-

Follow steps 4 and 5 from the In Vitro NOS Activity Assay protocol to determine the nitrite concentration in the collected samples.

-

-

Data Analysis:

-

Normalize the nitrite concentration to the cell number or protein concentration.

-

Determine the effect of 7-Nitroindazole on stimulated NO production.

-

In Vivo Animal Studies

This section provides a general framework for in vivo experiments using 7-Nitroindazole to investigate the role of nNOS in a specific disease model. The following is an example protocol for a rodent model of neuroinflammation.[6][7]

Materials:

-

Laboratory animals (e.g., rats or mice)

-

7-Nitroindazole

-

Vehicle for injection (e.g., saline with a small percentage of DMSO and Tween 80)

-

Anesthetic

-

Surgical tools (if applicable)

-

Behavioral testing apparatus

-

Tissue collection and processing reagents

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions.

-

Randomly assign animals to different experimental groups (e.g., Sham, Vehicle-treated disease model, 7-NI-treated disease model).

-

-

Induction of Disease Model:

-

Induce the disease model of interest (e.g., injection of a neuroinflammatory agent).

-

-

Drug Administration:

-

Administer 7-Nitroindazole or vehicle to the respective groups at a predetermined dose and route (e.g., intraperitoneal injection).[7] The timing of administration will depend on the experimental design (prophylactic or therapeutic).

-

-

Behavioral Assessments:

-

Perform relevant behavioral tests to assess the functional outcomes related to the disease model (e.g., cognitive tests, motor function tests).

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and collect the brain tissue.

-

Process the tissue for various analyses, such as:

-

Immunohistochemistry: To assess neuronal damage, glial activation, and nNOS expression.

-

Biochemical assays: To measure markers of oxidative stress, inflammation, and apoptosis.

-

Griess assay: To measure nitrite/nitrate levels in brain homogenates as an indicator of NO production.

-

-

-

Data Analysis:

-

Statistically analyze the behavioral and biochemical data to determine the effect of 7-Nitroindazole treatment.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Neuronal Nitric Oxide Synthase in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of neuronal nitric oxide synthase (nNOS) in the pathophysiology of major neurodegenerative diseases. It consolidates current research on nNOS-mediated signaling pathways, presents quantitative data from key studies, details relevant experimental methodologies, and explores the therapeutic potential of targeting this multifaceted enzyme.

Introduction to Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase (nNOS, or NOS1) is a calcium/calmodulin-dependent enzyme primarily responsible for producing nitric oxide (NO) in the nervous system. NO is a highly reactive free radical that functions as a crucial signaling molecule, mediating a vast array of physiological processes including neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, under pathological conditions, excessive or misplaced NO production can lead to significant cellular damage through mechanisms like oxidative stress, mitochondrial dysfunction, and apoptosis, implicating nNOS as a key player in the progression of neurodegenerative disorders.

The function of nNOS is intricately linked to its subcellular localization. A significant portion of nNOS is anchored to the postsynaptic density protein 95 (PSD-95) at the postsynaptic terminal of excitatory synapses. This strategic positioning places nNOS in close proximity to NMDA receptors, allowing for rapid activation upon calcium influx and subsequent NO production that can influence synaptic function.

The Dual Nature of nNOS in Neurodegeneration: Neuroprotection vs. Neurotoxicity

The impact of nNOS-derived NO on neuronal survival is context-dependent, exhibiting both neuroprotective and neurotoxic effects. This duality is largely determined by the concentration of NO, its cellular redox environment, and its specific molecular targets.

-

Neuroprotective Role: At physiological concentrations, NO activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). The NO-cGMP pathway is known to promote cell survival and has been implicated in processes like long-term potentiation, a cellular basis for learning and memory.

-

Neurotoxic Role: In contrast, excessive NO production, often triggered by excitotoxicity, leads to neuronal damage. High levels of NO can react with superoxide anions (O₂⁻) to form peroxynitrite (ONOO⁻), a potent and highly destructive oxidant. Peroxynitrite can damage DNA, lipids, and proteins through nitration and oxidation, contributing to a cycle of oxidative stress and cell death. Furthermore, NO can directly modify protein function through S-nitrosylation, which can have both physiological and pathological consequences.

nNOS in Major Neurodegenerative Diseases

The dysregulation of nNOS activity and expression is a common feature in several major neurodegenerative diseases.

Alzheimer's Disease (AD)

In AD, nNOS is implicated in the pathogenic cascades of both amyloid-beta (Aβ) and tau proteins. Aβ peptides can induce an increase in intracellular calcium, leading to the activation of nNOS and subsequent NO-mediated oxidative stress. Evidence suggests that nNOS expression is elevated in the brains of AD patients. Furthermore, NO can S-nitrosylate key enzymes involved in protein folding and degradation, potentially exacerbating protein misfolding pathologies.

Parkinson's Disease (PD)

The degeneration of dopaminergic neurons in the substantia nigra is the hallmark of PD. nNOS-mediated neurotoxicity is considered a significant contributor to this process. The neurotoxin MPTP, used to model PD in animals, induces a dramatic increase in nNOS expression and NO production, leading to oxidative damage and neuronal death. Inhibitors of nNOS have been shown to provide protection against MPTP-induced neurotoxicity in these models.

Huntington's Disease (HD)

HD is caused by a mutation in the huntingtin (Htt) gene. The mutant Htt protein can directly interact with and activate nNOS, leading to excessive NO production and subsequent mitochondrial dysfunction and oxidative stress. Studies have shown that genetic deletion or pharmacological inhibition of nNOS can ameliorate neuropathology and improve motor function in mouse models of HD.

Amyotrophic Lateral Sclerosis (ALS)

In ALS, the progressive loss of motor neurons is associated with nNOS-mediated toxicity. Increased nNOS expression has been observed in spinal motor neurons of ALS patients and animal models. The excitotoxicity associated with ALS is thought to drive nNOS activation, leading to peroxynitrite formation and subsequent cellular damage.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the role of nNOS in neurodegenerative diseases.

| Table 1: nNOS Expression and Activity in Alzheimer's Disease Models | |

| Model/Condition | Change in nNOS Expression/Activity |

| Post-mortem brain tissue from AD patients | Increased nNOS expression observed in hippocampal neurons. |

| APP/PS1 transgenic mice | Age-dependent increase in nNOS protein levels in the cortex and hippocampus. |

| Aβ peptide-treated primary neurons | Significant increase in nNOS activity, measured by citrulline assay. |

| Table 2: nNOS in Parkinson's Disease Models | |

| Model/Condition | Effect of nNOS Inhibition/Deletion |

| MPTP-treated mice (PD model) | Treatment with selective nNOS inhibitors (e.g., 7-NI) reduces the loss of dopaminergic neurons by up to 70%. |

| nNOS knockout mice | Show significant resistance to MPTP-induced neurotoxicity. |

| Table 3: nNOS in Huntington's Disease Models | |

| Model/Condition | Change in nNOS Activity/Interaction |

| R6/2 mouse model of HD | Increased nNOS enzymatic activity in the striatum. |

| Yeast two-hybrid & Co-immunoprecipitation | Direct physical interaction demonstrated between mutant huntingtin protein and nNOS. |

Key Experimental Protocols

Protocol: nNOS Activity Assay (Citrulline Assay)

This assay measures the enzymatic activity of nNOS by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.

Methodology:

-

Tissue Homogenization: Brain tissue (e.g., cortex, striatum) is homogenized in a buffer containing protease inhibitors.

-

Reaction Mixture: A specific amount of protein homogenate is added to a reaction buffer containing L-[³H]arginine, NADPH, calmodulin, and calcium chloride.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing EDTA.

-

Separation: The reaction mixture is applied to a cation-exchange resin column to separate the charged L-[³H]arginine from the neutral L-[³H]citrulline.

-

Quantification: The L-[³H]citrulline in the eluate is quantified using liquid scintillation counting.

-

Data Analysis: Activity is typically expressed as pmol of citrulline formed per minute per mg of protein.

Protocol: Immunohistochemistry for nNOS Detection

This method is used to visualize the localization and expression of nNOS protein in brain tissue sections.

Methodology:

-

Tissue Preparation: Animals are perfused, and the brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned using a cryostat.

-

Antigen Retrieval: Sections may be treated to unmask the antigen epitope (e.g., heat-induced epitope retrieval).

-

Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific to nNOS.

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Counterstaining & Mounting: Cell nuclei may be counterstained (e.g., with DAPI). Sections are then mounted on slides with an anti-fade mounting medium.

-

Imaging: Sections are visualized using a fluorescence or confocal microscope.

Signaling Pathways and Visualizations

The following diagrams illustrate key nNOS-related pathways and experimental workflows.

Understanding nNOS Inhibition in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of neuronal nitric oxide synthase (nNOS) inhibition in the context of in vitro neuronal cultures. It is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate the roles of nNOS in neuronal function and pathology. This document covers the core signaling pathway, quantitative data for common inhibitors, and detailed experimental protocols for key assays.

The nNOS Signaling Pathway in Neurons

Neuronal nitric oxide synthase (nNOS or NOS1) is a calcium/calmodulin-dependent enzyme crucial for a variety of physiological and pathological processes in the nervous system, including synaptic plasticity, neurovascular coupling, and excitotoxicity.[1] The canonical signaling pathway is initiated by an influx of calcium (Ca2+), typically through the activation of N-methyl-D-aspartate (NMDA) receptors. This Ca2+ influx leads to the activation of nNOS, which then synthesizes nitric oxide (NO), a highly reactive gaseous signaling molecule, from the amino acid L-arginine.

NO readily diffuses across cell membranes to act on nearby target cells. Its primary downstream effector is soluble guanylate cyclase (sGC). The activation of sGC by NO catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] As a second messenger, cGMP subsequently activates Protein Kinase G (PKG), which phosphorylates a multitude of downstream protein targets, thereby mediating the ultimate physiological or pathological effects.[2]

Caption: Canonical nNOS signaling pathway in a postsynaptic neuron.

Quantitative Data for Common nNOS Inhibitors

The selection of an appropriate nNOS inhibitor and its working concentration is critical for experimental success. Inhibitors vary in their potency and selectivity for nNOS over the other two isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). The following tables summarize key quantitative data for commonly used inhibitors.

Table 1: Inhibitor Potency (Ki / IC50) from Enzymatic Assays

| Inhibitor | Target | Ki / IC50 | Species | Notes |

| L-NAME | nNOS | 15 nM (Ki) | Bovine | Non-selective. Also inhibits eNOS (Ki=39 nM).[3] |

| eNOS | 39 nM (Ki) | Human | ||

| iNOS | 4.4 µM (Ki) | Murine | ||

| 7-Nitroindazole (7-NI) | nNOS | 48 nM (IC50) | Rat | Relatively selective for nNOS over eNOS. |

| Vinyl-L-NIO | nNOS | 100 nM (Ki) | Rat | Potent and selective for nNOS.[4] |

| eNOS | 12 µM (Ki) | Rat | ~120-fold selectivity for nNOS over eNOS.[4] | |

| iNOS | 60 µM (Ki) | Rat | ~600-fold selectivity for nNOS over iNOS.[4] | |

| Nω-Propyl-L-arginine (NPA) | nNOS | ~1 µM (IC50) | Rodent | Moderate selectivity in tissue-based assays.[5] |

Table 2: Effective Concentrations and Observed Effects in Neuronal Cultures

| Inhibitor | Cell Type | Concentration | Experimental Context | Observed Effect |

| L-NAME | Primary Cortical Neurons | 100 µM | Oxygen-Glucose Deprivation (OGD) | Increased neuronal death compared to OGD alone, suggesting a protective role of basal NO in this model.[5] |

| L-Nitroarginine (L-NNA) | Primary Cortical Neurons | 100 µM | NMDA-induced signaling | Blocked NMDA-induced increase in NFI-A protein expression.[6] |

| 7-Nitroindazole (7-NI) | N2a Neuroblastoma Cells | 100 µM | Pilocarpine-induced injury | Pre-treatment for 2 hours reversed the increase in cell injury markers (MDA, LDH).[4] |

| 7-Nitroindazole (7-NI) | Gerbil Brain (in vivo) | N/A | Ischemia/Reperfusion | Attenuated the NMDA-evoked enhancement of NOS activity and cGMP levels.[7] |

| Vinyl-L-NIO (L-VNIO) | Embryonic Neural Stem Cells | 100 µM | Neuronal Differentiation | Significantly reduced the percentage of differentiated neurons and increased apoptosis.[8] |

Experimental Protocols

Detailed and reproducible protocols are fundamental to studying nNOS inhibition. Below are methodologies for primary neuronal culture and key downstream assays.

Protocol: Primary Cortical Neuron Culture (Rat)

This protocol outlines the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Coating Solution: Poly-D-lysine (50 µg/mL) and Laminin (5 µg/mL) in sterile water

-

Dissection Medium: Ice-cold Dulbecco's Modified Eagle Medium (DMEM)

-

Enzyme Solution: Papain (20 units/mL) in dissection medium

-

Enzyme Inhibitor Solution: Trypsin inhibitor (10 mg/mL) in dissection medium

-

Trituration Medium: DMEM with 10% Fetal Bovine Serum (FBS)

-

Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

Procedure:

-

Plate Coating: The day before dissection, coat culture plates or coverslips with the Poly-D-lysine/Laminin solution and incubate overnight at 37°C. Wash twice with sterile water before use.

-

Dissection: Euthanize the pregnant rat according to approved institutional protocols. Remove the uterine horns and place them in ice-cold DMEM. Dissect the E18 pups and decapitate.

-

Cortex Isolation: Under a dissecting microscope, remove the brains and place them in fresh, ice-cold DMEM. Peel off the meninges and carefully dissect the cortical hemispheres, separating them from the hippocampus and midbrain.

-

Enzymatic Digestion: Transfer the cortical tissue to a 15 mL conical tube containing the pre-warmed Papain solution. Incubate for 10-15 minutes at 37°C.

-

Inactivation & Washing: Carefully remove the papain solution and add the trypsin inhibitor solution. Let sit for 5 minutes. Wash the tissue twice by gently replacing the medium with fresh dissection medium.

-

Trituration: Resuspend the tissue in a small volume (2-3 mL) of pre-warmed trituration medium. Using a fire-polished Pasteur pipette, gently triturate the tissue by pipetting up and down until the solution becomes cloudy and no large tissue chunks remain.

-

Cell Counting & Plating: Allow larger debris to settle for 2 minutes. Collect the supernatant containing the single-cell suspension. Determine cell density and viability using a hemocytometer and Trypan Blue. Plate the cells onto the coated dishes at a desired density (e.g., 2.5 x 10^5 cells/cm²) in the final culture medium.

-

Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. After 24 hours, replace 50% of the medium with fresh, pre-warmed culture medium. Continue to replace 50% of the medium every 3-4 days. Neurons are typically mature and ready for experiments between 7 and 14 days in vitro (DIV).

Protocol: nNOS Inhibitor Treatment and Excitotoxicity Assay

This protocol provides a framework for testing the neuroprotective effect of an nNOS inhibitor against NMDA-induced excitotoxicity.

Caption: A typical experimental workflow for assessing nNOS inhibitors.

Procedure:

-

Culture Neurons: Prepare primary cortical neurons as described in Protocol 3.1 and culture for 7-10 days.

-

Inhibitor Pre-treatment: Prepare a stock solution of the desired nNOS inhibitor (e.g., 7-NI in DMSO). Dilute the stock in pre-warmed culture medium to the final desired concentration (e.g., 100 µM). Replace the existing medium in the wells with the inhibitor-containing medium. Include a vehicle-only control group. Incubate for the desired pre-treatment time (e.g., 2 hours).[4]

-

NMDA Challenge: Prepare a concentrated stock of NMDA in sterile water. Add NMDA directly to the wells to achieve the final toxic concentration (e.g., 100 µM).[9] Incubate for a short duration (e.g., 15-30 minutes) at 37°C.

-

Wash and Recovery: Remove the NMDA and inhibitor-containing medium. Gently wash the cells twice with pre-warmed culture medium. Add fresh culture medium back to the wells.

-

Incubation: Return the plates to the incubator for 24 hours to allow for the development of cell death.[9]

-

Assess Viability: Measure neuronal viability using an appropriate assay, such as the LDH release assay (measures cell death) or MTT assay (measures metabolic activity in living cells).[9]

Protocol: Nitrite Measurement (Griess Assay)

This protocol measures nitrite (a stable breakdown product of NO) in the culture supernatant as an index of NO production.

Materials:

-

Griess Reagent System (e.g., from Promega or prepared as 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).

-

Sodium Nitrite (NaNO2) standard solution.

-

96-well microplate.

Procedure:

-

Sample Collection: At the desired experimental endpoint, collect the culture supernatant from each well. Be careful not to disturb the cell layer.

-

Standard Curve Preparation: Prepare a standard curve by making serial dilutions of the NaNO2 standard (e.g., from 100 µM down to 0 µM) in the same culture medium used for the experiment.

-

Assay: a. Add 50 µL of each standard and 50 µL of each experimental supernatant sample to separate wells of a 96-well plate. b. Add 50 µL of the sulfanilamide solution to all wells. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to all wells. d. Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.

-

Measurement: Read the absorbance at 540 nm within 30 minutes using a microplate reader.

-

Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and determine the nitrite concentration in the experimental samples by interpolating from the curve.

Protocol: cGMP Measurement (ELISA)

This protocol outlines the measurement of intracellular cGMP levels using a competitive ELISA kit.

Materials:

-

Commercially available cGMP ELISA kit (e.g., from Cayman Chemical, Cell Biolabs).

-

Cell Lysis Buffer (often provided in the kit, typically containing a phosphodiesterase inhibitor).

-

Microplate reader.

Procedure:

-

Cell Lysis: At the experimental endpoint, rapidly remove the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add the recommended volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

ELISA Protocol: a. Transfer the supernatant (which contains the cGMP) to a new tube. b. Follow the specific instructions provided by the ELISA kit manufacturer. This typically involves: i. Adding standards and samples to an antibody-coated plate. ii. Adding a cGMP-enzyme conjugate (e.g., cGMP-peroxidase). iii. Adding a primary antibody against cGMP. iv. Incubating to allow for competitive binding. v. Washing the plate to remove unbound reagents. vi. Adding a substrate solution that reacts with the bound enzyme conjugate to produce a colorimetric signal.

-

Measurement: Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 450 nm). The signal intensity is inversely proportional to the amount of cGMP in the sample.

-

Calculation: Calculate the cGMP concentration in the samples based on the standard curve generated as per the kit's instructions.

Conclusion

The study of nNOS inhibition in neuronal cultures is a powerful approach to dissecting the complex roles of nitric oxide in the central nervous system. Success in this field relies on a solid understanding of the underlying signaling pathways, careful selection of inhibitors based on their potency and selectivity, and the rigorous application of detailed, validated experimental protocols. This guide provides the core data and methodologies to serve as a foundational resource for researchers aiming to investigate the therapeutic potential and fundamental biology of nNOS modulation.

References

- 1. Nitric oxide synthase inhibitor decreases NMDA-induced elevations of extracellular glutamate and intracellular Ca2+ levels via a cGMP-independent mechanism in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal nitric oxide synthase/reactive oxygen species pathway is involved in apoptosis and pyroptosis in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prohibitin S-Nitrosylation Is Required for the Neuroprotective Effect of Nitric Oxide in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA receptor-dependent nitric oxide and cGMP synthesis in brain hemispheres and cerebellum during reperfusion after transient forebrain ischemia in gerbils: effect of 7-Nitroindazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuronal Nitric Oxide Synthase in Neural Stem Cells Induces Neuronal Fate Commitment via the Inhibition of Histone Deacetylase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Humanin rescues cultured rat cortical neurons from NMDA-induced toxicity through the alleviation of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA Receptor Activation Increases Free Radical Production through Nitric Oxide and NOX2 - PMC [pmc.ncbi.nlm.nih.gov]

NOS-IN-1: A Technical Guide to a Highly Selective Neuronal Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a critical signaling molecule in the central nervous system, produced primarily by neuronal nitric oxide synthase (nNOS). While essential for normal physiological functions, the overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including cerebral palsy and neurodegenerative diseases.[1] This has driven the development of selective nNOS inhibitors as potential therapeutic agents. This technical guide provides a comprehensive overview of NOS-IN-1, a potent and highly selective inhibitor of nNOS. This compound is chemically identified as (4S)-N-(4-amino-5-[aminoethyl]aminopentyl)-N'-nitroguanidine.[2] This document details its mechanism of action, selectivity profile, and key experimental data. Furthermore, it provides detailed protocols for its synthesis, in vitro inhibition assays, and in vivo evaluation in a relevant animal model of cerebral palsy, serving as a valuable resource for researchers in neuroscience and drug development.

Introduction to nNOS and the Rationale for Selective Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine.[3] There are three main isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). nNOS is constitutively expressed in neuronal tissue and plays a crucial role in neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.

However, excessive NO production by nNOS can be neurotoxic.[1] During events like hypoxia-ischemia, which can lead to conditions such as cerebral palsy, the overactivation of NMDA receptors leads to an influx of calcium, stimulating nNOS to produce high levels of NO. This excess NO can react with superoxide radicals to form peroxynitrite, a potent oxidant that contributes to neuronal damage.[4]

The development of inhibitors that selectively target nNOS while sparing eNOS and iNOS is a key therapeutic strategy. eNOS is vital for maintaining vascular tone, and its inhibition can lead to hypertension. iNOS is a crucial component of the immune response. Therefore, the high selectivity of an nNOS inhibitor is paramount to minimize off-target effects.[2]

This compound: Chemical Properties and Selectivity

This compound, with the chemical name (4S)-N-(4-amino-5-[aminoethyl]aminopentyl)-N'-nitroguanidine, was developed as a potent and highly selective inhibitor of nNOS.[2] Its discovery was part of a research effort to create peptidomimetic analogs with improved selectivity profiles. The deletion of a carbonyl group from the amide bond in a series of lead compounds was found to significantly increase selectivity for nNOS over eNOS and iNOS.[2]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound against the three NOS isoforms are summarized in the table below. The data clearly demonstrates its high affinity for nNOS and substantially lower affinity for eNOS and iNOS.

| Enzyme Isoform | Inhibitory Constant (Ki) | Selectivity vs. nNOS |

| Neuronal NOS (nNOS) | 120 nM | - |

| Endothelial NOS (eNOS) | 39 µM | >2500-fold |

| Inducible NOS (iNOS) | 325 µM | 320-fold |

| Data from Hah, J. M., et al. (2001).[2] |

Mechanism of Action

This compound acts as a competitive inhibitor at the L-arginine binding site of nNOS. The structural design of this compound, a reduced amide bond peptidomimetic of nitroarginine-containing dipeptides, allows it to bind with high affinity to the active site of the nNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by this compound.

Caption: nNOS signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, in vitro evaluation, and in vivo testing of this compound, based on published research.

Synthesis of this compound

The synthesis of (4S)-N-(4-amino-5-[aminoethyl]aminopentyl)-N'-nitroguanidine (this compound) is a multi-step process. A general outline based on the synthesis of similar nitroguanidine compounds is presented below. For specific details, referral to the primary literature is recommended.

Caption: General synthetic workflow for this compound.

General Procedure: The synthesis generally starts with a suitably protected derivative of (S)-ornithine. The side-chain amino group is reacted with a protected aminoethyl moiety. Following this, the terminal amino group is guanidinylated, and subsequently nitrated using reagents such as a mixture of nitric and sulfuric acid. The final step involves the removal of all protecting groups to yield the target compound, this compound. Purification is typically achieved through chromatographic techniques.

In Vitro nNOS Inhibition Assay

The inhibitory activity of this compound is determined by measuring its effect on the enzymatic activity of purified NOS isoforms. The hemoglobin capture assay is a common method for this purpose.

Materials:

-

Purified recombinant nNOS, eNOS, and iNOS enzymes

-

L-arginine

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

Oxyhemoglobin

-

This compound (or other test inhibitors)

-

Phosphate buffer

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, L-arginine, NADPH, calmodulin, and BH4.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the purified NOS enzyme.

-

The production of NO is monitored by the conversion of oxyhemoglobin to methemoglobin, which is measured spectrophotometrically as a change in absorbance at a specific wavelength (e.g., 401 nm).

-

The rate of reaction is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

An alternative method is the Griess assay, which measures the accumulation of nitrite, a stable oxidation product of NO.

Caption: Workflow for in vitro nNOS inhibition assay.

In Vivo Evaluation in a Rabbit Model of Cerebral Palsy

The neuroprotective effects of this compound have been evaluated in a rabbit model of cerebral palsy induced by hypoxia-ischemia.

Animal Model:

-

Pregnant New Zealand white rabbits at approximately 70% gestation (E22).

Protocol:

-

Induction of Hypoxia-Ischemia: The pregnant doe is anesthetized. A laparotomy is performed to expose the uterus. Global hypoxia-ischemia is induced by transiently occluding the uterine blood supply for a defined period (e.g., 40 minutes).

-

Inhibitor Administration: this compound is administered to the doe, typically intravenously, prior to the induction of hypoxia-ischemia. The compound is designed to cross the placenta and reach the fetal brain.

-

Delivery and Postnatal Assessment: The rabbit kits are delivered naturally at term. They are then assessed for signs of cerebral palsy, which in this model manifest as motor deficits and hypertonia.

-

Outcome Measures:

-

Survival Rate: The number of live births and survival over the first few postnatal days are recorded.

-

Neurobehavioral Scoring: Kits are evaluated using a battery of tests to assess muscle tone, locomotion, and reflexes.

-

Biochemical Analysis: Fetal brain tissue can be analyzed to confirm the inhibition of NOS activity and reduction in NO production (measured as nitrite/nitrate levels).

-

Potential Therapeutic Applications

The high selectivity of this compound for nNOS makes it a promising candidate for the treatment of neurological disorders where nNOS-mediated neurotoxicity is a key pathological mechanism. The primary area of investigation has been in the prevention of cerebral palsy following perinatal hypoxia-ischemia.[5] By inhibiting the overproduction of NO in the fetal brain during an ischemic event, this compound has been shown to reduce neuronal damage and improve motor outcomes in preclinical models.[5]

Other potential applications could include:

-

Stroke: Limiting excitotoxicity and neuronal damage in the ischemic penumbra.

-

Traumatic Brain Injury: Reducing secondary injury cascades mediated by excess NO.

-

Neurodegenerative Diseases: In conditions like Parkinson's and Alzheimer's disease where nNOS has been implicated in neuronal cell death pathways.

Conclusion

This compound is a potent and highly selective inhibitor of neuronal nitric oxide synthase. Its ability to discriminate between the different NOS isoforms represents a significant advancement in the development of targeted therapies for neurological disorders. The preclinical data, particularly from the rabbit model of cerebral palsy, demonstrates its potential as a neuroprotective agent. Further research and development of this compound and similar compounds could lead to novel therapeutic strategies for a range of debilitating neurological conditions. This technical guide provides a foundational resource for scientists and clinicians working in this field.

References

- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Neuronal Nitric Oxide Synthase Inhibitors and the Prevention of Cerebral Palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuronal Nitric Oxide Synthase Inhibition Prevents Cerebral Palsy following Hypoxia-Ischemia in Fetal Rabbits: Comparison between JI-8 and 7-Nitroindazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Deep Dive into Nitric Oxide Synthase Inhibitors: A Technical Guide for Drug Discovery Professionals

Executive Summary

Nitric oxide (NO), a multifaceted signaling molecule, plays a critical role in a vast array of physiological processes, from neurotransmission and vasodilation to immune responses. The production of this crucial mediator is governed by a family of enzymes known as nitric oxide synthases (NOS). Dysregulation of NOS activity and the subsequent overproduction of NO are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers. Consequently, the development of potent and selective NOS inhibitors has emerged as a significant therapeutic strategy. This technical guide provides a comprehensive overview of the foundational research on NOS inhibitors, tailored for researchers, scientists, and drug development professionals. It delves into the core aspects of NOS isoforms, the mechanisms of inhibition, quantitative data on inhibitor potency, detailed experimental protocols for their characterization, and visual representations of key signaling pathways and experimental workflows.

Introduction to Nitric Oxide Synthases

There are three primary isoforms of NOS, each with distinct tissue distribution, regulatory mechanisms, and physiological functions:

-

Neuronal NOS (nNOS or NOS-1): Predominantly found in neuronal tissue, nNOS is involved in synaptic plasticity and neuronal signaling.[1][2] Its over-activity is linked to neurotoxic events.

-

Endothelial NOS (eNOS or NOS-3): Primarily expressed in endothelial cells lining blood vessels, eNOS is crucial for regulating vascular tone, blood pressure, and platelet aggregation.[2]

-

Inducible NOS (iNOS or NOS-2): Unlike the other isoforms, iNOS expression is induced in various cell types, particularly immune cells like macrophages, in response to inflammatory stimuli such as cytokines and bacterial endotoxins.[2][3] It produces large amounts of NO as part of the immune response.

All three NOS isoforms catalyze the conversion of L-arginine to L-citrulline and NO, a reaction that involves a complex five-electron oxidation.[1] This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (H4B).

Mechanisms of NOS Inhibition

NOS inhibitors can be broadly categorized based on their mechanism of action and selectivity for the different isoforms. The primary strategies for inhibiting NOS activity include:

-

Competitive Inhibition: Many NOS inhibitors are analogues of the natural substrate, L-arginine. These molecules compete with L-arginine for binding to the active site of the enzyme, thereby preventing the synthesis of NO.

-

Irreversible Inhibition: Some inhibitors form a covalent bond with the enzyme, leading to its permanent inactivation.

-

Allosteric Inhibition: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity.

-

Inhibition of Dimerization: NOS enzymes function as homodimers. Certain small molecules can interfere with the dimerization process, preventing the formation of the active enzyme complex.[4]

The development of isoform-selective inhibitors is a major goal in the field to minimize off-target effects. For instance, selective inhibition of nNOS is sought for neurodegenerative diseases, while selective iNOS inhibition is a target for inflammatory disorders.[5]

Quantitative Data on NOS Inhibitors

The potency of NOS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the reported IC50 and Ki values for a selection of notable NOS inhibitors across the three isoforms. It is important to note that these values can vary depending on the assay conditions.

| Inhibitor | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity |

| L-NMMA | 0.2 | 0.5 | 4.2 | Non-selective |

| L-NIO | 0.8 | 0.04 | 3.3 | eNOS selective |

| 7-Nitroindazole | 0.47 | 26 | 13 | nNOS selective |

| 1400W | 7 | 50 | 0.0017 | iNOS selective |

| GW274150 | 0.21 | 11 | 0.05 | iNOS selective |

| GW273629 | 1.8 | 46 | 0.22 | iNOS selective |

| FR038251 | - | - | 1.7 | - |

| FR038470 | - | - | 8.8 | - |

| FR191863 | - | - | 1.9 | - |

| Aminoguanidine | - | - | 2.1 | - |

Table 1: IC50 values of selected NOS inhibitors. Data compiled from multiple sources.[6][7]

| Inhibitor | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) |

| L-NNA | 15 | - | - |

| Compound 7 | - | - | - |

Table 2: Ki values of selected NOS inhibitors. Data compiled from multiple sources.[8]

Experimental Protocols

The characterization of NOS inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed protocols for commonly used methods.

In Vitro NOS Activity Assay (Colorimetric - Griess Reagent)

This assay measures the production of nitrite, a stable oxidation product of NO, as an indicator of NOS activity.

Materials:

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

L-arginine (substrate)

-

NADPH

-

Cofactors (FAD, FMN, H4B, Calmodulin for nNOS/eNOS)

-

Test inhibitor compounds

-

Griess Reagent A (e.g., sulfanilamide in phosphoric acid)

-

Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents and keep them on ice. Dilute the NOS enzyme to the desired concentration in NOS Dilution Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

NOS Assay Buffer

-

Purified NOS enzyme

-

Test inhibitor at various concentrations (or vehicle for control)

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a reaction mixture containing L-arginine, NADPH, and cofactors to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Nitrite Detection:

-

Add Griess Reagent A to each well and mix.

-

Add Griess Reagent B to each well and mix.

-

Incubate at room temperature for 10 minutes to allow for color development.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a nitrite standard curve to determine the concentration of nitrite produced in each well. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[9][10][11]

In Vitro NOS Inhibitor Screening Assay (Fluorometric)

This method offers a more sensitive alternative to the colorimetric assay.

Materials:

-

NOS Assay Buffer

-

NOS Dilution Buffer

-

Purified NOS enzyme

-

NOS Substrate and Cofactors

-

Test inhibitor compounds

-

Nitrate Reductase

-

Enhancer solution

-

Fluorescent Probe (e.g., 2,3-diaminonaphthalene)

-

NaOH

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Dilute the NOS enzyme and prepare serial dilutions of the test inhibitors in NOS Assay Buffer.

-

Reaction Setup: In a 96-well black plate, add the diluted NOS enzyme to the wells designated for the enzyme control, inhibitor control, and test samples. Add assay buffer to the background control wells.

-

Inhibitor Addition: Add the diluted test inhibitors, a known inhibitor (inhibitor control), or assay buffer (enzyme control) to the appropriate wells. Incubate at room temperature for 15 minutes.

-

Reaction Initiation: Prepare a reaction mix containing the NOS substrate, cofactors, and nitrate reductase. Add this mix to all wells except the background control.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Fluorescence Development:

-

Add NOS assay buffer and the enhancer solution to each well and incubate for 10 minutes at room temperature.

-

Add the fluorescent probe to all wells and incubate for 10 minutes.

-

Add NaOH to all wells and incubate for 10 minutes.

-

-

Measurement: Measure the fluorescence at an excitation/emission of approximately 360/450 nm.

-

Data Analysis: Subtract the background reading from all other readings. Calculate the percent inhibition and determine the IC50 value for the test compounds.[12][13]

Cell-Based NOS Inhibition Assay

This assay assesses the ability of inhibitors to penetrate cell membranes and inhibit intracellular NOS activity.

Materials:

-

Cell line overexpressing a specific NOS isoform (e.g., HEK 293T/nNOS)

-

Cell culture medium

-

Calcium ionophore (e.g., A23187) for activating constitutive NOS

-

Test inhibitor compounds

-

Griess Reagent

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed the NOS-expressing cells in a 96-well plate and allow them to adhere and grow to approximately 80% confluency.

-

Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined period (e.g., 1 hour).

-

NOS Activation: For nNOS and eNOS, stimulate the cells with a calcium ionophore (e.g., 5 µM A23187) to increase intracellular calcium levels and activate the enzyme. For iNOS, cells are typically pre-treated with inflammatory stimuli (e.g., LPS and IFN-γ) to induce iNOS expression.

-

Incubation: Incubate the cells for a specific duration (e.g., 8 hours) to allow for NO production.

-

Nitrite Measurement: Collect the cell culture medium from each well. Determine the nitrite concentration in the medium using the Griess reagent as described in the colorimetric assay protocol.

-

Data Analysis: Calculate the percent inhibition of NO production at each inhibitor concentration and determine the cellular IC50 value.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental processes is crucial for understanding the context of NOS inhibition. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

Signaling Pathways

Caption: Simplified eNOS signaling pathway leading to vasodilation.

Caption: Simplified iNOS induction pathway via TLR4 signaling.

Experimental and Drug Discovery Workflows